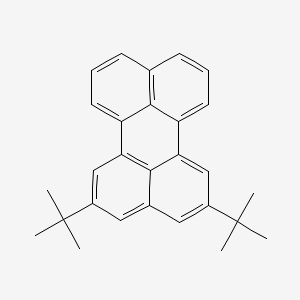
2,5-DI-Tert-butylperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-DI-Tert-butylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include the presence of two tert-butyl groups at the 2 and 5 positions of the perylene core. These tert-butyl groups provide steric hindrance, which can influence the compound’s chemical reactivity and physical properties. This compound is often used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its blue fluorescence emission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DI-Tert-butylperylene typically involves the alkylation of perylene with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where perylene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is then purified through recrystallization or sublimation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,5-DI-Tert-butylperylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it to dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: Perylenequinones.
Reduction: Dihydroperylene derivatives.
Substitution: Halogenated or nitro-substituted perylene derivatives.
科学研究应用
2,5-DI-Tert-butylperylene has several applications in scientific research:
Organic Electronics: Used as a blue fluorescence emitter in OLEDs, enhancing the efficiency and stability of electroluminescent devices.
Material Science: Utilized in the development of hybrid materials combining inorganic quantum dots with organic chromophores for photon upconversion and solar energy applications.
作用机制
The mechanism by which 2,5-DI-Tert-butylperylene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic excitation, leading to fluorescence emission. In OLEDs, it acts as a dopant, preventing the formation of exciplexes and charge trapping, thereby increasing the efficiency of electroluminescent devices . The molecular targets include the electronic states of the perylene core, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) .
相似化合物的比较
Similar Compounds
2,5,8,11-Tetra-tert-butylperylene: Another perylene derivative with four tert-butyl groups, used in similar applications as 2,5-DI-Tert-butylperylene.
2,4-Di-tert-butylphenol: A phenolic compound with tert-butyl groups, used as an antioxidant.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in applications requiring high fluorescence quantum yield and stability, such as in OLEDs and photochemical studies .
属性
CAS 编号 |
369612-06-6 |
|---|---|
分子式 |
C28H28 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
2,5-ditert-butylperylene |
InChI |
InChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3 |
InChI 键 |
NGHJVORHVNULPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


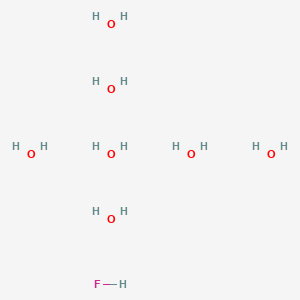
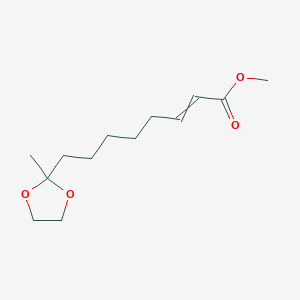
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

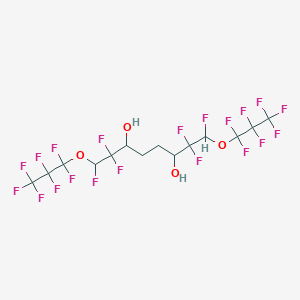
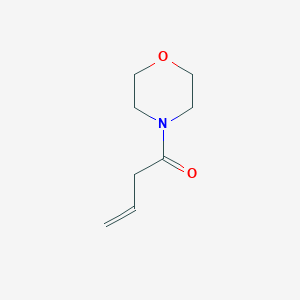
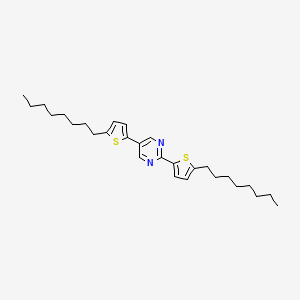
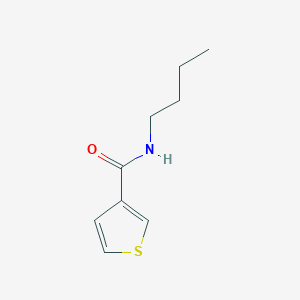
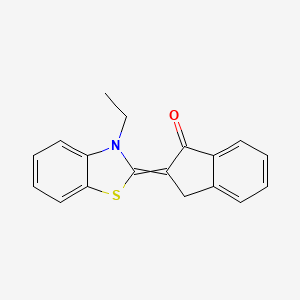

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
